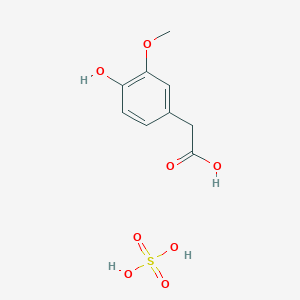

Homovanillic acid; sulfuric acid

Description

Historical Perspectives on Homovanillic Acid Research

The journey of homovanillic acid research is intrinsically linked to the discovery and understanding of dopamine (B1211576). While dopamine was first synthesized in 1910, its importance as a neurotransmitter was not recognized until the mid-20th century. nih.govbiocrates.com The identification of dopamine in the brain in 1957 paved the way for investigating its metabolic pathways. nih.govbiocrates.com Subsequent research in the 1960s established the presence of HVA in the brain and cerebrospinal fluid (CSF), leading to the hypothesis that its levels reflect the metabolism of dopamine. cambridge.orgnih.gov Early studies focused on understanding the origins of HVA in the CSF and its correlation with brain dopamine. nih.gov These foundational investigations laid the groundwork for using HVA as a key biomarker in neurochemical research.

Contemporary Significance of Homovanillic Acid in Neurochemical and Metabolic Investigations (excluding clinical diagnostic applications)

In modern non-clinical research, HVA continues to be a crucial tool for investigating dopamine dynamics. Its measurement in various biological samples, such as brain tissue and CSF, allows researchers to study dopamine turnover, which is the rate at which dopamine is synthesized, released, and metabolized. nih.govnih.gov For instance, the ratio of HVA to dopamine is often used as an index of dopamine turnover. nih.gov

Research has shown varying concentrations of HVA and HVA/dopamine ratios in different brain regions, providing insights into the distinct activities of various dopaminergic pathways. nih.gov Furthermore, studies have explored the relationship between CSF HVA levels and factors like neuroinflammation, highlighting its role in understanding the biochemical sequelae of various physiological and pathological states in research models. nih.gov HVA is also utilized as a reagent in laboratory settings to detect oxidative enzymes due to its ability to undergo oxidation in the presence of hydrogen peroxide and peroxidase, resulting in a fluorescent product. wikipedia.orgcaymanchem.com

Overview of Sulfuric Acid's Role in Homovanillic Acid Methodologies and Chemical Transformations

Sulfuric acid plays a significant, albeit often behind-the-scenes, role in the study of homovanillic acid and other catecholamine metabolites. Its applications are primarily in analytical methodologies and chemical derivatization processes.

In the context of analytical chemistry, the pH of the supporting electrolyte is a critical factor in the electrochemical detection of HVA. mdpi.com While various buffers are used, the principle of controlling pH is fundamental. Some electrochemical methods for detecting HVA have utilized acidic conditions to optimize the signal. mdpi.com

Historically and in certain modern applications, derivatization techniques are employed to enhance the volatility and detectability of compounds like HVA for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govkoreascience.kr While not always the primary reagent, the principles of acid catalysis are relevant to these reactions. For example, in the broader context of organic chemistry, sulfuric acid is a known catalyst for reactions like the hydration of alkenes to form alcohols, demonstrating its role in facilitating chemical transformations. youtube.com

Furthermore, in some colorimetric assays for quantifying compounds like saponins, sulfuric acid is a key reagent that reacts with vanillin (B372448) to produce a colored product. mdpi.com Although this specific application is not for HVA, it illustrates the utility of sulfuric acid in generating detectable signals in spectrophotometric methods. The interaction of organic molecules in concentrated sulfuric acid is a field of study, with research indicating that some organic compounds can remain stable or undergo specific reactions in this highly acidic environment. youtube.com Additionally, the formation of sulfate (B86663) conjugates, such as homovanillic acid sulfate, is a known metabolic pathway, and understanding the chemistry of sulfates is relevant in this context. hmdb.ca

Detailed Research Findings

| Research Area | Key Findings | References |

| Dopamine Turnover | The ratio of HVA to dopamine (HVA/DA) serves as an index of dopamine turnover. The nucleus accumbens exhibits a significantly higher HVA/DA ratio compared to the caudate and putamen, suggesting differences in dopamine activity between the mesolimbic and nigrostriatal pathways. | nih.gov |

| Neuroinflammation | In research involving individuals with HIV, lower cerebrospinal fluid (CSF) HVA concentrations were found to correlate with higher levels of neuroinflammatory markers. This suggests a link between reduced dopamine metabolism and the inflammatory processes within the central nervous system. | nih.gov |

| Analytical Methodology | Electrochemical methods, such as differential pulse voltammetry, have been developed for the quantitative determination of HVA. The pH of the supporting electrolyte is a critical parameter for optimizing the electrochemical signal. | mdpi.com |

| Analytical Methodology | High-performance liquid chromatography (HPLC) with coulometric detection is a sensitive method for determining HVA levels in human plasma. This technique often involves a specific pH for the mobile phase to achieve optimal separation and detection. | nih.gov |

| Metabolite Analysis | In studies of Parkinson's disease, HVA is the most abundant dopamine metabolite found in CSF. The analysis of HVA and other dopamine metabolites provides insights into the compensatory processes that may occur in the surviving dopaminergic neurons. | neurology.org |

Properties

Molecular Formula |

C9H12O8S |

|---|---|

Molecular Weight |

280.25 g/mol |

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetic acid;sulfuric acid |

InChI |

InChI=1S/C9H10O4.H2O4S/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;1-5(2,3)4/h2-4,10H,5H2,1H3,(H,11,12);(H2,1,2,3,4) |

InChI Key |

PMQKLOVRLKIRJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies Utilizing Sulfuric Acid

Esterification Reactions of Homovanillic Acid

The esterification of homovanillic acid, particularly to its methyl and ethyl esters, is a fundamental transformation often catalyzed by sulfuric acid. This reaction, known as Fischer esterification, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Formation of Alkyl Homovanillates (e.g., methyl, ethyl homovanillate)

The synthesis of alkyl homovanillates, such as methyl homovanillate and ethyl homovanillate, is readily achieved through sulfuric acid-catalyzed esterification. In a typical procedure, homovanillic acid is treated with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

One established method involves stirring homovanillic acid in the respective alcohol with 0.2 to 0.5 equivalents of sulfuric acid for several hours at elevated temperatures, typically around 90 °C. researchgate.net Another approach utilizes a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the ester product. In this setup, homovanillic acid and the alcohol are dissolved in a solvent like toluene (B28343) with a catalytic amount of sulfuric acid and heated to reflux. researchgate.net The use of methanolic sulfuric acid (10% v/v) is a common reagent for preparing methyl esters of carboxylic acids like homovanillic acid. sigmaaldrich.com

Optimization of Reaction Conditions for Homovanillic Acid Ester Synthesis

The efficiency of homovanillic acid ester synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield of the desired ester include the reaction temperature, the concentration of the sulfuric acid catalyst, and the molar ratio of the alcohol to homovanillic acid.

Increasing the reaction temperature generally accelerates the rate of esterification. For instance, heating the reaction mixture to 60-90°C is common. researchgate.netsigmaaldrich.comunimed.ac.id The concentration of sulfuric acid is also a critical factor. While it is a catalyst, using an optimal amount is crucial as excessive acid can lead to side reactions like dehydration and charring. sigmaaldrich.com Studies on the esterification of similar fatty acids have shown that catalyst concentrations in the range of 2-4 vol% can be effective. researchgate.net

The molar ratio of the alcohol to the carboxylic acid is another important variable. Using a large excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. sigmaaldrich.com Molar ratios of alcohol to acid as high as 10:1 or even 20:1 have been employed to drive the reaction to completion. unimed.ac.idresearchgate.net The removal of water, either by using a Dean-Stark apparatus or a water scavenger, is also a key strategy to enhance the yield of the ester. researchgate.netsigmaaldrich.com

Table 1: Parameters for Optimization of Homovanillic Acid Esterification

| Parameter | Range/Value | Rationale |

| Temperature | 60-90 °C | Increases reaction rate. |

| Catalyst Conc. (H₂SO₄) | 0.2-0.5 equiv. or 2-4 vol% | Catalyzes the reaction; excess can cause side reactions. |

| Alcohol:Acid Molar Ratio | >10:1 | Shifts equilibrium to favor ester formation. |

| Water Removal | Dean-Stark or scavenger | Drives the reaction to completion. |

Isotopic Labeling of Homovanillic Acid through Sulfuric Acid Catalysis

Isotopically labeled homovanillic acid is a valuable tool in metabolic and pharmacokinetic studies. Sulfuric acid can be employed as a catalyst in the incorporation of deuterium (B1214612) and tritium (B154650) into the homovanillic acid molecule.

Deuterium Exchange Methodologies for Homovanillic Acid Labeling

Deuterium labeling of homovanillic acid can be achieved through acid-catalyzed hydrogen-deuterium exchange. In the presence of a deuterated acid source, such as deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O), the hydrogen atoms on the aromatic ring of homovanillic acid can be exchanged for deuterium atoms. The hydroxyl and methoxy (B1213986) groups on the aromatic ring are activating groups, directing the electrophilic substitution to the ortho and para positions. stackexchange.com

For phenolic compounds, this exchange is facilitated by heating the compound in the presence of an acid catalyst and a deuterium source. researchgate.netstackexchange.com For instance, heating a phenolic compound with a polymer-supported acid catalyst like Amberlyst-15 (which can be prepared by treatment with sulfuric acid) in D₂O at elevated temperatures can lead to deuteration of the aromatic ring. researchgate.net The acidic conditions promote the electrophilic attack of deuterons onto the electron-rich aromatic ring.

Tritium Incorporation Techniques for Radiochemical Studies of Homovanillic Acid

Tritium labeling provides a means for highly sensitive detection in radiochemical studies. While metal-catalyzed methods are more common for tritium labeling, acid-catalyzed exchange reactions can also be utilized. mdpi.com Similar to deuterium exchange, exposing homovanillic acid to a source of tritium, such as tritiated water (HTO), in the presence of a strong acid like sulfuric acid can facilitate the incorporation of tritium onto the aromatic ring. Heterogeneous acid catalysts, which can be prepared from sulfuric acid, have been used for the tritiation of phenolic compounds. researchgate.net

Homovanillic Acid as a Chemical Precursor in Organic Synthesis

Homovanillic acid can serve as a starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. Sulfuric acid can play a crucial role as a catalyst in these synthetic transformations.

A notable example is the use of homovanillic acid derivatives in the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. wikipedia.org This reaction is typically catalyzed by a protic acid, and sulfuric acid has been mentioned as a potential catalyst. nih.gov

In a potential synthetic route, the carboxylic acid group of homovanillic acid could be reduced to an alcohol and then converted to an amine to form homovanillylamine. This amine can then undergo a Pictet-Spengler reaction with an aldehyde in the presence of an acid catalyst like sulfuric acid. The acid facilitates the formation of an electrophilic iminium ion, which then attacks the electron-rich aromatic ring to form the new heterocyclic ring system. There have been reports of using concentrated sulfuric acid to facilitate rearrangements and cyclizations of similar benzylaminoacetonitriles to form isoquinoline (B145761) structures. rsc.org

Advanced Analytical Methodologies for Homovanillic Acid Quantification in Research

Spectrophotometric and Fluorometric Assays Employing Sulfuric Acid Reagents

Spectrophotometric and fluorometric methods offer sensitive and specific means for HVA determination. These techniques often rely on chemical derivatization to produce a colored or fluorescent compound, where sulfuric acid can play a pivotal role.

Principles of Fluorescence Derivatization for Homovanillic Acid Detection

Fluorescence derivatization is a widely used technique to enhance the detection of HVA. nih.gov The core principle involves reacting the non-fluorescent HVA molecule with a reagent to form a highly fluorescent product. nih.govcaymanchem.com This product can then be excited at a specific wavelength, and the emitted fluorescence, measured at a different wavelength, is proportional to the concentration of HVA in the sample. caymanchem.com

One common method involves the hydrogen peroxide-dependent oxidation of HVA in the presence of horseradish peroxidase (HRP). caymanchem.com This reaction leads to the formation of a fluorescent dimer of HVA. nih.govcaymanchem.com The resulting dimer exhibits distinct excitation and emission maxima, typically around 312-320 nm for excitation and 420 nm for emission, allowing for its specific quantification. nih.govcaymanchem.com

Mechanistic Role of Sulfuric Acid in Chromophore and Fluorophore Formation for Homovanillic Acid Analysis

In certain analytical protocols, sulfuric acid is utilized to terminate enzyme-substrate reactions and to stabilize the resulting fluorescent product. For instance, in some enzyme-linked immunosorbent assays (ELISA) for HVA, a sulfuric acid solution is added to stop the color development reaction, and the intensity of the color is then measured spectrophotometrically. elkbiotech.com The acid provides a stable, low pH environment that preserves the chromophore or fluorophore, ensuring accurate and reproducible measurements.

The oxidative dimerization of HVA, catalyzed by HRP and hydrogen peroxide, results in the formation of a new molecule with extended conjugation, which is responsible for its fluorescence. nih.gov While sulfuric acid's primary role in many modern fluorescence assays is often related to pH control and reaction termination, its dehydrating and catalytic properties can be harnessed in other derivatization schemes to create chromophores or fluorophores.

Application in Oxidative Enzyme Activity Research (e.g., hydrogen peroxide production quantification)

The HVA-based fluorescence assay is a valuable tool for studying the activity of oxidative enzymes, particularly for quantifying the production of hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov Many biological processes, including the activity of enzymes like glucose oxidase and xanthine (B1682287) oxidase, generate H₂O₂. nih.gov By coupling these reactions to the HVA-HRP system, the amount of H₂O₂ produced can be indirectly measured by the fluorescence of the HVA dimer. nih.gov

This method has been successfully applied to quantify H₂O₂ production in various biological samples, including macrophages and neutrophils. caymanchem.com The high sensitivity of the fluorescence assay allows for the detection of minute amounts of H₂O₂, making it a powerful technique in oxidative stress and enzyme kinetics research. nih.gov A modified version of this method, which includes sample precipitation with trichloroacetic acid (TCA) and subsequent neutralization, has been shown to provide more accurate measurements of H₂O₂ levels in tissue samples by removing interfering proteins. nih.govnih.gov

Applications of Sulfuric Acid in Chromatographic Detection and Sample Preparation for Homovanillic Acid

Chromatographic techniques, such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), are indispensable for the separation and quantification of HVA and related compounds. Sulfuric acid finds utility in these methods, both as a visualization agent and as a catalyst in sample preparation.

Utilization as Staining Reagents in Thin-Layer Chromatography for Homovanillic Acid Detection

Thin-layer chromatography is a simple and effective method for the separation of compounds like HVA and vanillylmandelic acid (VMA) in biological samples, such as urine, for mass screening purposes. nih.gov After the separation of the compounds on the TLC plate, a staining reagent is often required for their visualization.

Sulfuric acid, often in combination with other reagents like p-anisaldehyde or vanillin (B372448), serves as a versatile staining agent. liv.ac.ukepfl.chresearchgate.net When sprayed onto the TLC plate followed by heating, sulfuric acid can induce charring of organic compounds, leading to the appearance of colored spots. liv.ac.ukillinois.edu The specific color of the spot can sometimes provide preliminary identification of the compound class. For instance, vanillin-sulfuric acid reagent is known to produce a range of colors with different compounds, aiding in their differentiation. epfl.chresearchgate.net

Table 1: Common Sulfuric Acid-Based Staining Reagents for TLC

| Reagent Composition | Target Compounds | Typical Colors |

| 5% Sulfuric acid in methanol (B129727) | General reagent | Varies |

| p-Anisaldehyde, sulfuric acid, ethanol | Phenols, steroids, terpenes | Violet, blue, red, grey, or green |

| Vanillin, sulfuric acid, ethanol | Steroids, higher alcohols, phenols | Various colors |

| Ceric sulfate (B86663) in aqueous sulfuric acid | General reagent | Various colors |

This table is for illustrative purposes and the specific colors and applications can vary based on the exact protocol and the compounds being analyzed.

Considerations of Acid-Catalyzed Derivatization in Gas Chromatography-Mass Spectrometry for Related Compounds

Gas chromatography-mass spectrometry is a powerful technique for the quantitative analysis of volatile compounds. nih.govnih.gov However, many biologically important molecules, including HVA, are not sufficiently volatile for direct GC-MS analysis. researchgate.net Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable forms. nih.govresearchgate.net

Acid-catalyzed derivatization is a common strategy employed in GC-MS sample preparation. researchgate.net For instance, in the analysis of polyhydroxyalkanoates (PHAs), sulfuric acid is used as a catalyst in methanolysis to convert the PHAs into their more volatile methyl esters. researchgate.net While direct injection of sulfuric acid into a GC system is generally avoided due to its corrosive nature and potential to damage the column, its role as a catalyst in a pre-injection derivatization step is well-established. researchgate.netchromforum.org

For the analysis of HVA and related compounds, derivatization is typically achieved by silylation, using reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net However, the principles of acid catalysis are relevant for the derivatization of other related compounds. It is crucial to neutralize or remove the acid from the sample before injection into the GC-MS to prevent damage to the instrument. researchgate.net

Electrochemical Investigations of Homovanillic Acid in Acidic Environments

The electrochemical behavior of homovanillic acid (HVA) in acidic environments has been a subject of significant research, primarily focusing on its oxidation mechanisms at various electrode surfaces. These studies are crucial for developing sensitive analytical methods for HVA quantification. While specific studies using exclusively sulfuric acid as the supporting electrolyte are not extensively detailed in the reviewed literature, research conducted in highly acidic Britton-Robinson (BR) buffer solutions, particularly at pH 2.0, provides valuable insights into the electrochemical processes that would occur in a sulfuric acid medium.

Voltammetric Studies of Homovanillic Acid Electrochemical Oxidation Mechanisms

Voltammetric techniques, especially cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been instrumental in elucidating the electrochemical oxidation of HVA. mdpi.commdpi.com Studies using various working electrodes, including gold, platinum, glassy carbon, and pencil graphite (B72142) electrodes (PGE), have shown that carbon-based electrodes are particularly effective for observing the oxidation of HVA. mdpi.com

In an acidic medium like BR buffer at pH 2.0, HVA undergoes an irreversible oxidation process. mdpi.com This is indicated by the presence of a well-defined anodic peak in the positive potential scan and the absence of a corresponding cathodic peak in the reverse scan. mdpi.com The oxidation peak potential is dependent on the pH of the solution, shifting to less positive values as the pH increases, which signifies the involvement of protons in the electrode reaction. mdpi.com

The general mechanism for the electrochemical oxidation of HVA in an acidic medium is understood to involve the transfer of two electrons and two protons from the HVA molecule. mdpi.comresearchgate.net This process is typically diffusion-controlled, meaning the rate of the reaction is governed by the transport of HVA from the bulk solution to the electrode surface. mdpi.com

Interactive Data Table: Voltammetric Parameters for HVA Oxidation in Acidic Media

| Parameter | Value/Observation | Electrode | Supporting Electrolyte | Reference |

| Oxidation Potential | ~ +0.75 V (vs. Ag/AgCl) | Pencil Graphite Electrode (PGE) | Britton-Robinson Buffer (pH 2.0) | mdpi.com |

| Process Type | Irreversible | Pencil Graphite Electrode (PGE) | Britton-Robinson Buffer (pH 2.0) | mdpi.com |

| Control Mechanism | Diffusion-controlled | Pencil Graphite Electrode (PGE) | Britton-Robinson Buffer (pH 2.0) | mdpi.com |

| Electron/Proton Transfer | 2 electrons, 2 protons | Pencil Graphite Electrode (PGE) | Britton-Robinson Buffer (pH 2.0) | mdpi.comresearchgate.net |

Analysis of Intermediates and Reaction Pathways during Homovanillic Acid Electro-oxidation in Acidic Buffers

The electrochemical oxidation of HVA in acidic buffers proceeds through a pathway that involves the formation of intermediate species. One proposed mechanism suggests that the oxidation of HVA leads to the formation of a phenoxy radical, which is a common step for phenolic compounds. mdpi.com

Further oxidation and rearrangement can lead to the formation of other intermediates. One proposed pathway involves the removal of a methyl group to form 4-aceto-o-quinone. mdpi.com Another significant intermediate that has been identified is 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net The formation of DOPAC can be observed in the reverse potential scan of a cyclic voltammogram, where a cathodic signal may appear due to its reduction. mdpi.com In subsequent potential scans, the formed DOPAC can then be oxidized. mdpi.com

The potential for dimerization or polymerization of the initial phenoxy radicals exists, which can lead to electrode fouling by blocking the active sites on the electrode surface. mdpi.com However, some studies using techniques like electrospray ionization mass spectrometry have suggested that the dimerization of HVA is unlikely. mdpi.com This indicates that the reaction pathway leading to smaller, soluble intermediates is more probable.

Interactive Data Table: Proposed Intermediates in the Electro-oxidation of Homovanillic Acid

| Intermediate | Proposed Formation Pathway | Evidence/Observation | Reference |

| Phenoxy Radical | Initial one-electron, one-proton oxidation of the phenolic hydroxyl group. | Inferred as a common intermediate for phenolic compound oxidation. | mdpi.com |

| 4-aceto-o-quinone | Removal of the methyl group from HVA. | Proposed based on the oxidation mechanism. | mdpi.com |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Formation during the oxidation process. | Appearance of a cathodic signal in the reverse potential scan of cyclic voltammetry. | mdpi.comresearchgate.net |

Biochemical Investigations and in Vitro Model Applications of Homovanillic Acid and Its Derivatives

Enzymatic Pathways of Homovanillic Acid Biosynthesis and Metabolism in Model Systems (e.g., Catechol-O-methyltransferase, Monoamine Oxidase)

Homovanillic acid (HVA) is a primary metabolite of dopamine (B1211576), and its biosynthesis and metabolism are governed by the sequential action of specific enzymes. In various model systems, the formation of HVA is a reliable indicator of dopamine turnover. The two central enzymes in this metabolic cascade are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) wikipedia.orgmdpi.com.

The metabolic pathway can proceed in two alternative sequences. In one pathway, dopamine is first acted upon by MAO, an enzyme located on the outer mitochondrial membrane, which catalyzes its oxidative deamination to form 3,4-dihydroxyphenylacetic acid (DOPAC) taylorandfrancis.comcaymanchem.com. Subsequently, COMT, which exists in both soluble and membrane-bound forms, methylates DOPAC at the meta-hydroxyl group to produce HVA caymanchem.comresearchgate.net. S-adenosyl-L-methionine serves as the methyl group donor in this reaction researchgate.net.

Alternatively, COMT can first methylate dopamine to produce 3-methoxytyramine. Following this, MAO and aldehyde dehydrogenase act on 3-methoxytyramine to yield HVA mdpi.com. Therefore, the interplay between MAO and COMT activities dictates the metabolic fate of dopamine and the subsequent production of HVA taylorandfrancis.comresearchgate.net.

Utilization of Homovanillic Acid and its Esters in Cellular and in vitro Assays

Homovanillic acid esters have been synthesized and investigated for their potential as inhibitors of intestinal fatty acid uptake, a promising target for managing body weight. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, serves as a widely used in vitro model for the intestinal barrier nih.govnih.gov.

In one study, 23 different homovanillic acid esters were synthesized and evaluated for their ability to reduce the uptake of a fluorescent fatty acid analog in differentiated Caco-2 cells nih.govnih.gov. The findings revealed that the structure of the fatty acid side chain of the homovanillic acid ester is a critical determinant of its inhibitory potential nih.govresearchgate.net. Specifically, a branched fatty acid side chain was identified as a key structural motif for inhibiting fatty acid uptake in these cells nih.govnih.gov.

The research demonstrated that while the naturally occurring capsiate, a homovanillic acid ester, did not significantly alter fatty acid uptake at a concentration of 100 µM, some synthesized esters exhibited notable inhibitory effects nih.gov. For instance, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate achieved a maximal inhibition of 47% at the same concentration nih.gov. These studies suggest that specific homovanillic acid esters could potentially modulate intestinal fatty acid uptake nih.govnih.gov.

| Compound | Fatty Acid Side Chain Structure | Concentration (µM) | Inhibition of Fatty Acid Uptake (%) |

|---|---|---|---|

| Capsiate | Natural Ester | 100 | No significant change |

| 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | Branched | 100 | -47% |

| Nonivamide (Positive Control) | N-alkamide | 100 | -43% |

Homovanillic acid is a valuable tool in biochemical research for the fluorimetric determination of oxidative enzyme activity wikipedia.orgtocris.com. The principle of this assay is based on the conversion of the non-fluorescent homovanillic acid into a highly fluorescent product upon oxidation caymanchem.comnih.gov. This transformation allows for the sensitive quantification of the activity of various oxidative enzymes, including peroxidase, glucose oxidase, and xanthine (B1682287) oxidase acs.org.

In the presence of an oxidative enzyme and a source of hydrogen peroxide, homovanillic acid is oxidized to form a fluorescent dimer, 2,2'-dihydroxy-3,3'-dimethoxybiphenyl-5,5'-diacetic acid caymanchem.comacs.org. The intensity of the fluorescence emitted is directly proportional to the activity of the enzyme being assayed. This method has been successfully applied to measure the activity of eosinophil peroxidase, even in the presence of myeloperoxidase, by optimizing the assay conditions nih.gov.

The homovanillic acid-based assay has also been employed to quantify hydrogen peroxide production by macrophages and neutrophils caymanchem.com. The non-fluorescent nature of homovanillic acid and the high fluorescence of its oxidized product provide a high signal-to-noise ratio, making it a sensitive and reliable method for studying oxidative processes in biological systems nih.gov.

Theoretical Frameworks for Homovanillic Acid Metabolic Pathways

The metabolic pathways leading to the formation of homovanillic acid are integral to the broader framework of dopamine metabolism. Theoretical and computational models have been developed to understand the kinetics and regulation of these pathways nih.govnih.gov. These models often take the form of a set of nonlinear ordinary differential equations that describe the concentrations of the various metabolites and the rates of the enzymatic reactions involved nih.gov.

Kinetic models of dopamine metabolism aim to simulate the dynamic processes of dopamine synthesis, release, reuptake, and catabolism nih.govduke.edu. These models incorporate the enzymatic kinetics of key enzymes like tyrosine hydroxylase, MAO, and COMT, often using Michaelis-Menten kinetics to describe the reaction rates duke.edu. The parameters for these models are typically derived from experimental data obtained from in vitro and in vivo studies duke.eduplos.org.

These theoretical frameworks are valuable for several reasons. They allow for the simulation of dopamine metabolism under various physiological and pathological conditions, providing insights into how alterations in enzyme activity or substrate availability might affect HVA levels nih.gov. For instance, a computational model has been used to investigate the interplay between dopaminergic and serotonergic-kynurenine metabolism in the context of cortisolemia nih.gov. Furthermore, these models can help in interpreting experimental data and in formulating new hypotheses about the regulation of dopamine neurotransmission nih.govplos.org. By providing a quantitative description of the metabolic network, these models serve as powerful tools for understanding the complex dynamics of homovanillic acid formation nih.govnih.govduke.edu.

Methodological Development and Validation in Homovanillic Acid Research

Comparative Analysis of Analytical Techniques for Homovanillic Acid Quantification in Research Matrices (e.g., historical vs. modern methods)

The methodologies for quantifying HVA have evolved from less specific historical methods to highly sophisticated modern techniques, each with distinct advantages and limitations.

Historical Methods: Early research often relied on fluorometric procedures . These methods involved the chemical conversion of HVA into a fluorescent derivative. While sensitive for their time, they were susceptible to significant interference from other compounds present in biological samples, such as 5-hydroxyindoleacetic acid (HIAA), which could compromise the specificity of the results. nih.gov Solvent extraction steps were necessary but could be problematic, leading to the development of improved purification techniques using anion-exchange resins to enhance reliability. nih.gov

Modern Methods: The advent of chromatography revolutionized HVA analysis, offering superior separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern HVA analysis. It separates HVA from other components in a sample matrix before detection. The primary difference lies in the detection method used:

Electrochemical Detection (ECD) or Coulometric Detection: These are highly sensitive methods that measure the current generated by the oxidation or reduction of HVA at an electrode. nih.govnih.gov They offer excellent sensitivity but can be prone to electrode fouling and interferences from electroactive compounds. nih.gov

UV or Photodiode Array (PDA) Detection: This method measures the absorbance of UV light by HVA. It is robust and straightforward but generally less sensitive than ECD or mass spectrometry. researchgate.netresearchgate.net PDA detectors have the advantage of providing spectral information, which can help in peak identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high specificity and sensitivity. nih.govresearchgate.net In GC-MS, HVA is typically converted into a more volatile derivative before being separated by gas chromatography and identified by its unique mass spectrum. nih.gov The need for derivatization adds a step to sample preparation but significantly improves chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the gold standard for HVA quantification. nih.govnih.gov It combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique can measure HVA at very low concentrations with minimal interference, even in complex matrices. researchgate.net The use of deuterated internal standards further enhances the accuracy and precision of the method. nih.govnih.gov

Table 1: Comparative Overview of Analytical Techniques for HVA Quantification

| Technique | Principle | Advantages | Limitations | Common Matrices |

| Fluorometry | Chemical derivatization to a fluorescent compound. | Historically significant; was sensitive for its era. | Low specificity; prone to interference from similar compounds (e.g., HIAA). nih.gov | Urine |

| HPLC-ECD/Coulometric | Separation by LC, detection by oxidation/reduction at an electrode. | High sensitivity. nih.gov | Electrode fouling; interference from other electroactive compounds. nih.gov | Plasma, nih.gov Cerebrospinal Fluid (CSF) |

| HPLC-UV/PDA | Separation by LC, detection by UV absorbance. | Robust, simple, provides spectral data (PDA). researchgate.net | Lower sensitivity compared to MS or ECD. researchgate.net | Urine researchgate.netresearchgate.net |

| GC-MS | Separation of volatile derivatives by GC, detection by mass. | High specificity and sensitivity. nih.gov | Requires derivatization step; thermal degradation risk for some compounds. | Urine nih.govresearchgate.net |

| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of precursor and product ions. | Gold standard; highest sensitivity and specificity; high throughput. nih.govresearchgate.net | High instrument cost; potential for matrix effects. | Urine, nih.gov Plasma, CSF |

Challenges and Limitations in Homovanillic Acid Research Methodologies

Despite advancements, several challenges persist in the accurate quantification of HVA in research settings, primarily related to analytical interferences and the compound's stability.

Analytical Interferences: The accuracy of HVA measurements can be compromised by interfering substances within the biological matrix. In less specific methods like early HPLC-ECD or fluorometry, compounds with similar chemical properties, such as 5-hydroxyindoleacetic acid, can co-elute or react similarly, leading to falsely elevated readings. nih.gov Certain medications or their metabolites can also interfere; for instance, L-dopa administration can falsely increase HVA results. mayocliniclabs.com Modern techniques like LC-MS/MS significantly reduce these interferences through highly selective mass-based detection. researchgate.net

Sample Stability and Preservation: HVA is susceptible to degradation, making sample handling and storage critical. The stability of HVA in urine can be pH-dependent. researchgate.net To prevent degradation, urine samples are often preserved by acidification using agents like hydrochloric acid or acetic acid to achieve a pH between 1 and 5. mayocliniclabs.comresearchgate.net However, the use of a strong acid like HCl can sometimes lead to a very low pH that may cause the deconjugation of other metabolites if they are being analyzed simultaneously. researchgate.net Studies have shown that HVA concentrations can be significantly affected by the choice of preservative, with some research indicating that sodium citrate (B86180) may offer stable conditions without causing extreme pH shifts. researchgate.net Improper storage temperatures can also lead to degradation, necessitating consistent freezing for long-term storage.

Table 2: Performance Data for Selected Modern HVA Quantification Methods

| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Inter/Intra-Day Precision (%CV) | Reference |

| LC-MS/MS | Urine | 4.61–830 µmol/L | 2.20 µmol/L | Inter: 3-7%; Intra: 7-8% | nih.govnih.gov |

| HPLC-Coulometric | Plasma | 0.2–25.0 ng/mL | 0.2 ng/mL | <10% | nih.gov |

| GC-MS | Urine | Up to 193 µmol/L | 0.9 µmol/L | Inter: 2.1-3.6%; Intra: <3% | researchgate.net |

| HPLC-PDA | Artificial Urine | 10–60 µg/mL | 3.97 µg/mL | <2% | researchgate.net |

| HPLC-UV | Artificial Urine | 10–35 µg/mL | 5.3 µg/mL | <2% | researchgate.net |

Strategies for Enhancing Selectivity and Sensitivity in Homovanillic Acid Research Assays

To overcome the challenges of HVA analysis, researchers employ several strategies to boost the selectivity and sensitivity of their assays.

Advanced Sample Preparation: Effective sample clean-up is vital for removing interfering substances. Solid-Phase Extraction (SPE) is a widely used technique that separates HVA from matrix components based on its chemical properties. nih.gov Using specific SPE cartridges, such as strong anion exchange (SAX) types, can effectively isolate acidic compounds like HVA, leading to a cleaner extract and improved assay performance. nih.gov

Chemical Derivatization: For GC-MS analysis, converting HVA into a more volatile and thermally stable derivative is essential. A common method involves treating the sample extract with agents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) derivatives of HVA. nih.gov This process not only improves chromatographic separation but also enhances detection sensitivity.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as deuterated HVA (d-HVA), is a key strategy, particularly in LC-MS/MS methods. nih.govnih.gov This internal standard is added to the sample at the beginning of the preparation process. Because it behaves almost identically to the endogenous HVA during extraction, chromatography, and ionization, it can accurately correct for any sample loss or matrix-induced signal suppression or enhancement. This greatly improves the precision and accuracy of the measurement.

High-Resolution and Tandem Mass Spectrometry (MS/MS): The move from single-stage mass spectrometry to tandem mass spectrometry (MS/MS) has been a significant leap in selectivity. In MS/MS, a specific precursor ion for HVA is selected, fragmented, and then a specific product ion is monitored. researchgate.net This two-stage filtering process virtually eliminates chemical noise and interferences from compounds that might share the same mass as HVA, allowing for highly confident and sensitive quantification even at very low levels. nih.gov

Future Directions in Homovanillic Acid Research Incorporating Chemical and Analytical Innovations

Emerging Methodologies for Homovanillic Acid Analysis in Complex Research Samples

The accurate measurement of homovanillic acid in complex biological matrices like cerebrospinal fluid (CSF), plasma, and urine is fundamental for clinical and research applications. nih.govnih.govnih.gov While established methods exist, recent innovations aim to enhance sensitivity, simplify sample preparation, and enable simultaneous analysis of multiple analytes.

High-performance liquid chromatography (HPLC) remains a cornerstone technique. One advanced method pairs HPLC with coulometric detection, which has been successfully used for determining HVA in human plasma. nih.gov This approach involves a reversed-phase C8 column and a mobile phase of methanol (B129727) and aqueous citrate (B86180) buffer. nih.gov A key aspect of this method is a meticulous solid-phase extraction (SPE) procedure using strong anion exchange (SAX) cartridges, which achieves a high mean extraction yield of 98.0%. nih.gov This sensitive HPLC method has a limit of quantitation (LOQ) of 0.2 ng/mL and has been applied to plasma samples from individuals with substance use disorders. nih.gov Another variation is HPLC with electrochemical detection (HPLC-ED), a reliable procedure for analyzing HVA and other biogenic amines in CSF for diagnosing pediatric neurotransmitter diseases. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and specificity. nih.gov LC-MS/MS methods allow for rapid data acquisition (3 to 8 minutes) and simple "dilute-and-shoot" sample preparation, which is highly advantageous in clinical settings that handle a large volume of samples. nih.gov These methods have been validated for the simultaneous quantification of HVA and vanillylmandelic acid (VMA) in urine for the diagnosis and monitoring of neuroblastoma. nih.gov

Electrochemical sensors represent another frontier in HVA analysis. mdpi.com Voltammetric techniques, such as differential pulse voltammetry (DPV), have been applied to detect HVA using modified graphite (B72142) electrodes. mdpi.com For instance, a urea-derivative-modified graphite electrode has been developed to detect HVA and VMA, which are key biomarkers for neuroblastoma. mdpi.com This method relies on the interaction between the analyte and the modified electrode surface, which is monitored via electrochemical impedance spectroscopy (EIS) and DPV. mdpi.com Such sensors can detect HVA at concentrations in the micromolar range. mdpi.com

Table 1: Comparison of Emerging Analytical Methodologies for Homovanillic Acid (HVA)

| Methodology | Detection Principle | Sample Type(s) | Key Advantages | Limit of Quantitation (LOQ) |

| HPLC with Coulometric Detection | Electrochemical oxidation/reduction | Plasma | High extraction yield, good precision and accuracy. nih.gov | 0.2 ng/mL nih.gov |

| HPLC with Electrochemical Detection (HPLC-ED) | Amperometric or coulometric measurement | Urine, CSF | Simultaneous determination of multiple analytes, no extraction needed. researchgate.net | Not Specified |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass-to-charge ratio of fragmented ions | Urine | High specificity, rapid turnaround time, simple sample preparation. nih.gov | Not Specified |

| Differential Pulse Voltammetry (DPV) with Modified Electrode | Electrochemical oxidation at a modified surface | Buffer solutions, model samples | High sensitivity, potential for miniaturization. mdpi.com | 1.99 x 10⁻⁵ M mdpi.com |

Development of Novel Homovanillic Acid Derivatives for Research Tool Applications

The chemical modification of homovanillic acid to create novel derivatives is a burgeoning area of research, providing new tools to probe biological systems. These derivatives can be used as standards, in immunoassays, or as building blocks for new materials.

One area of development is the synthesis of HVA esters and amides. Phenethyl esters of HVA and related phenolic acids have been synthesized to explore their biological activities, such as free radical scavenging. mdpi.com The synthesis can be achieved in a single step by reacting HVA with phenethyl bromide in dimethyl sulfoxide (B87167) (DMSO). mdpi.com Various other esters, including methyl, ethyl, sec-butyl, heptyl, and isobutyl esters of HVA, have also been synthesized and characterized using NMR and mass spectrometry. nih.gov These derivatives are valuable for structure-activity relationship studies, for instance, in evaluating inhibitors of intestinal fatty acid uptake. nih.gov

Another innovative application is the use of HVA as a monomer for polymer synthesis. Research has demonstrated the synthesis of homo- and copolyesters from an AB-type aromatic monomer derived from homovanillic acid. acs.org This approach aligns with efforts to utilize lignin-derived molecules for producing novel polymers. acs.org The resulting polyesters are characterized by techniques like NMR and size-exclusion chromatography (SEC). acs.org

Derivatives of HVA are also crucial for developing diagnostic tools. For instance, specific HVA derivatives are synthesized to be used as immunogens and enzymatic tracers in the preparation of monoclonal antibodies for competitive enzyme immunoassays (EIA). researchgate.net These immunoassays provide a rapid method for measuring HVA levels in samples like human urine. researchgate.net

A particularly relevant derivative in the context of this article is homovanillic acid 4-O-sulfate . This sulfated form of HVA has been detected in biological samples using HPLC-ESI-MS and is noted for its protective activities in skeletal muscle and pancreatic β-cells. mdpi.com The addition of a sulfuric acid-derived sulfate (B86663) group significantly alters the molecule's properties and biological function.

Table 2: Selected Homovanillic Acid Derivatives and Their Research Applications

| Derivative Name | Synthetic Approach | Analytical Characterization | Research Application |

| Phenethyl Homovanillate | Esterification with phenethyl bromide in DMSO. mdpi.com | Flash Chromatography mdpi.com | Studying free radical scavenging activity. mdpi.com |

| Poly(ethylene homovanillate) (PEHV) | Polycondensation of a hydroxyethylated HVA monomer. acs.org | ¹H NMR, ¹³C NMR, SEC acs.org | Development of novel bio-based polyesters. acs.org |

| HVA-Enzyme Conjugate | Chemical ligation to an enzyme (e.g., acetylcholinesterase). researchgate.net | Immunoassay validation researchgate.net | Enzymatic tracer for competitive enzyme immunoassays. researchgate.net |

| Homovanillic acid 4-O-sulfate | Biological sulfation | HPLC-ESI-MS (m/z 261) mdpi.com | Investigating protective effects on β-cells and skeletal muscle cells. mdpi.com |

| Various Alkyl Esters (Methyl, Ethyl, Heptyl, etc.) | Esterification with corresponding alcohols. nih.gov | ¹H-NMR, ¹³C-NMR, GCMS nih.gov | Structure-activity studies of fatty acid uptake inhibitors. nih.gov |

Interdisciplinary Approaches in Neurochemical and Biochemical Studies Involving Homovanillic Acid and its Chemical Modifications

The complex role of homovanillic acid in the body necessitates research that spans multiple scientific disciplines, from analytical chemistry and biochemistry to clinical neuroscience and biotechnology. Measuring HVA in body fluids is a primary method for assessing the activity of central dopamine (B1211576) neurons in humans, although interpretation requires careful consideration of many contributing factors. nih.gov

In neurochemistry and clinical research, the analysis of HVA in CSF and urine is critical for studying diseases involving dopamine system dysregulation. For example, CSF HVA levels are monitored in schizophrenic patients to assess their response to neuroleptic treatments, with patterns of HVA change potentially correlating with clinical outcomes. nih.gov Similarly, urinary HVA and VMA are crucial biomarkers for diagnosing and monitoring neuroblastoma, a common childhood cancer. mdpi.commayocliniclabs.com The development of advanced analytical methods for these biomarkers is a prime example of interdisciplinary collaboration between analytical chemists and clinical researchers. nih.gov

Biochemical and biotechnological approaches are opening new avenues for the sustainable production of HVA and its analogs. Researchers have engineered Escherichia coli for the one-pot bioconversion of lignin-related compounds, such as ferulic acid, into homovanillic acid. acs.org This process involves a synthetic pathway combining decarboxylation, epoxidation, isomerization, and oxidation steps. acs.org Such work, at the intersection of metabolic engineering and green chemistry, not only provides a sustainable route to valuable chemicals but also contributes to the broader goal of valorizing lignocellulosic biomass. acs.org

Furthermore, the study of chemically modified HVA, like its sulfated form, highlights the interplay between biochemistry and pharmacology. The identification of homovanillic acid 4-O-sulfate and its potential protective effects on cells demonstrates how the body's metabolic processes (like sulfation) can generate novel bioactive molecules from primary metabolites. mdpi.com Understanding these pathways requires a combination of analytical chemistry to detect the modified compounds and cell biology to elucidate their function.

Q & A

Q. What are the recommended storage conditions and incompatible materials for homovanillic acid in laboratory settings?

Homovanillic acid should be stored in sealed containers at room temperature (15–25°C) in a well-ventilated area, protected from direct sunlight and moisture. Incompatible materials include strong acids/alkalis, oxidizing agents (e.g., peroxides), and reducing agents due to risks of hazardous reactions or decomposition. Under combustion, it may release toxic fumes (e.g., carbon oxides) .

Q. What safety protocols are critical when handling concentrated sulfuric acid in experimental workflows?

Sulfuric acid requires handling in fume hoods with acid-resistant PPE (gloves, goggles, lab coats). Immediate neutralization of spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) is essential. OSHA guidelines mandate compliance with ventilation standards (e.g., <0.1 mg/m³ airborne exposure) and prohibit direct contact with organic materials to prevent exothermic reactions .

Q. How does the hygroscopic nature of sulfuric acid influence its role in dehydration reactions?

Sulfuric acid’s strong affinity for water enables its use as a dehydrating agent in organic synthesis (e.g., esterification, carbohydrate charring). Experimental designs must account for its exothermic behavior by controlling addition rates and using cooling baths to prevent runaway reactions .

Advanced Research Questions

Q. What methodological considerations ensure reproducibility in homovanillic acid quantification using GC-MS?

Stable isotope dilution (e.g., deuterated internal standards) minimizes matrix effects in biological samples. Normalization against creatinine or urinary specific gravity is critical for correcting hydration variability. Pre-analytical steps (e.g., acidification to pH 2–3) stabilize homovanillic acid in plasma/urine, preventing oxidative degradation .

Q. How do temperature and emulsion ratios affect sulfuric acid recovery in industrial release simulations?

Experimental studies show >97% sulfuric acid recovery from hydrocarbon emulsions across temperatures (20–50°C) and pressure ranges (1–3 atm). Acid-to-hydrocarbon ratios (1:4 to 1:10) do not significantly alter recovery rates, though smaller release apertures (<0.5 cm) reduce aerosol dispersion .

Q. What mechanisms explain homovanillic acid’s variability in exercise-induced metabolic stress studies?

Homovanillic acid, a dopamine metabolite, reflects catecholamine turnover. Lower levels in endurance athletes vs. controls suggest adaptive downregulation of sympathetic stress responses. Longitudinal studies require controlled fasting states and standardized exercise protocols to isolate training effects from circadian variability .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in toxicological data for homovanillic acid across SDS sources?

While some SDS reports list acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and respiratory irritation, others note insufficient data. Researchers should cross-reference OECD/GHS guidelines, prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells), and adhere to ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What analytical techniques validate sulfuric acid purity in synthetic chemistry applications?

Titration with standardized NaOH (phenolphthalein endpoint) confirms concentration. Trace metal impurities are quantified via ICP-MS, while Karl Fischer titration detects residual water. FTIR spectroscopy identifies sulfate ester byproducts in reaction mixtures .

Experimental Design and Optimization

Q. What controls are essential for minimizing artifacts in homovanillic acid extraction from biological matrices?

Include blank samples (matrix without analyte) to detect carryover. Acid hydrolysis (6M HCl, 95°C, 12h) improves recovery from conjugated forms. SPE cartridges (C18 or ion-exchange) reduce phospholipid interference in LC-MS workflows .

Q. How can researchers mitigate sulfuric acid’s corrosivity in high-temperature catalysis studies?

Use corrosion-resistant reactors (Hastelloy or glass-lined steel). Catalytic additives (e.g., V₂O₅) lower activation temperatures, reducing acid decomposition. Post-reaction neutralization with CaCO₃ sludge ensures safe waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.